![molecular formula C19H22N2O3 B2888801 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-41-6](/img/structure/B2888801.png)
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a chemical compound. The molecular formula is CHNO and the average mass is 264.320 Da .
Synthesis Analysis
The synthesis of this compound involves physicochemical and spectroscopic data . The chromatographic separation was achieved by using RP-C8 (Octylsilyl) .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula CHNO, average mass 264.320 Da, and mono isotopic mass 264.147400 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula CHNO, average mass 264.320 Da, and mono isotopic mass 264.147400 Da .Scientific Research Applications
Antimicrobial Activity
Research into benzimidazole derivatives, such as those synthesized by Salahuddin et al. (2017), has shown significant antimicrobial activity. These compounds were evaluated against various strains of bacteria and fungi, with certain derivatives displaying potent antimicrobial properties against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
DNA Binding and Cytotoxicity
Another study by Paul et al. (2015) focused on benzimidazole-based Schiff base copper(II) complexes. These complexes demonstrated significant DNA binding capabilities through an intercalative mode and showed substantial in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers (Paul et al., 2015).
Material Science Applications
In the field of materials science, compounds related to 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol have been used to modify the properties of polymers and other materials. For instance, Shchegol'kov et al. (2013) explored the modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents to enhance its tuberculostatic activity, demonstrating the versatility of benzimidazole derivatives in materials applications (Shchegol'kov et al., 2013).
Optical and Electrical Properties
Anand and Muthusamy (2018) synthesized oligobenzimidazoles to study their electrochemical, electrical, optical, thermal, and rectification properties. These oligomers were investigated for their potential in electronic and photonic devices due to their band gap values and thermal stability (Anand & Muthusamy, 2018).
Antihistaminic Activity
Research into benzimidazole derivatives for their potential as H1-antihistaminic agents has also been conducted. Iemura et al. (1986) prepared and tested various 2-(4-substituted-1-piperazinyl)benzimidazoles, finding that some derivatives exhibited potent antihistaminic activity, highlighting the therapeutic potential of these compounds in treating allergic reactions (Iemura et al., 1986).
Mechanism of Action
Target of Action
The primary targets of 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol are currently unknown. The compound contains a benzimidazole moiety, which is a core structure in many biologically active compounds . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The benzimidazole moiety is known to interact with biological targets through various mechanisms, depending on the specific derivative and target
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the broad range of activities associated with benzimidazole derivatives , it is likely that this compound could interact with multiple pathways
properties
IUPAC Name |
1-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-16(22)19-20-14-8-4-5-9-15(14)21(19)12-13-24-18-11-7-6-10-17(18)23-2/h4-11,16,22H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLCQBOCKYTTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

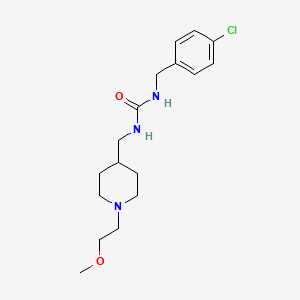
![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)
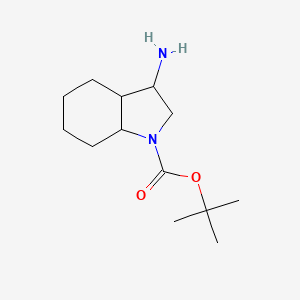
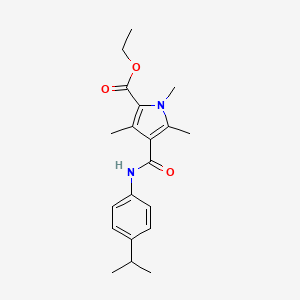
![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)
![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)
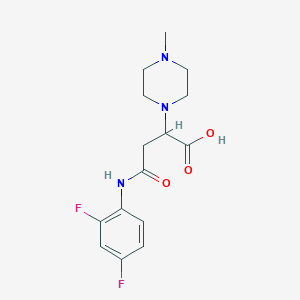
![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)
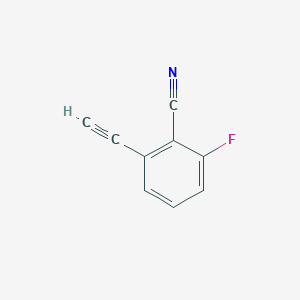
![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)